Cas no 85202-17-1 ((4aR,9bS)-2,8-dimethyl-1H,2H,3H,4H,4aH,5H,9bH-pyrido4,3-bindole, cis)

(4aR,9bS)-2,8-dimethyl-1H,2H,3H,4H,4aH,5H,9bH-pyrido4,3-bindole, cis structure
85202-17-1 structure
Produktname:(4aR,9bS)-2,8-dimethyl-1H,2H,3H,4H,4aH,5H,9bH-pyrido4,3-bindole, cis
CAS-Nr.:85202-17-1
MF:C13H18N2
MW:202.295423030853
CID:839615
PubChem ID:108089

(4aR,9bS)-2,8-dimethyl-1H,2H,3H,4H,4aH,5H,9bH-pyrido4,3-bindole, cis Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2,8-Dimethyl-2,3,4,4aR,5,9bS-hexahydro-1H-pyrido(4,3-b)indole
    • ART-CHEM-BB B006591
    • AKOS B006591
    • 1,2,3,4,4A,9A-HEXAHYDRO-3,6-DIMETHYL-9H-PYRIDO[4,3-B]INDOLE, DIHYDROCHLORIDE
    • IMTEC-BB SBB001648
    • (-)-Stobadine
    • (-)-Stopadin
    • Stobadin
    • 2,8-Dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride
    • STOBADINE
    • (4aR,9bS)-2,8-dimethyl-1H,2H,3H,4H,4aH,5H,9bH-pyrido4,3-bindole, cis
    • (4aR,9bS)-2,3,4,4a,5,9b-Hexahydro-2,8-dimethyl-1H-pyrido[4,3-b]indole (ACI)
    • 1H-Pyrido[4,3-b]indole, 2,3,4,4a,5,9b-hexahydro-2,8-dimethyl-, (4aR-cis)- (ZCI)
    • (-)-Stobadin
    • cis(-)-2,3,4,4a,5,9b-Hexahydro-2,8-dimethyl-pyrido[4,3-b]indole
    • cis-(-)-2,3,4,4a,5,9b-Hexahydro-2,8-dimethyl-1H-pyrido[4,3-b]indole
    • (4ar,9bs)-2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1h-pyrido[4,3-b]indole
    • 95751-51-2
    • Z1509183631
    • (4AR,9BS)-2,8-DIMETHYL-1H,2H,3H,4H,4AH,5H,9BH-PYRIDO[4,3-B]INDOLE
    • CHEMBL479176
    • (4aR,9bS)-2,8-dimethyl-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole
    • SCHEMBL632956
    • 75494-88-1
    • HY-W067572
    • (-)-Cis-2,3,4,4a,5,9b-hexahydro-2,8-dimethyl-1H-pyrido[4,3-b]indole
    • cis-2,8-Dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole
    • 1H-Pyrido[4,3-b]indole, 2,3,4,4a,5,9b-hexahydro-2,8-dimethyl-, cis-
    • CIS(-)-2,3,4,4A,5,9B-HEXAHYDRO-2,8-DIMETHYL-PYRIDO(4,3-B)INDOLE
    • rac-(4aR,9bS)-2,8-dimethyl-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole
    • DTXSID201338826
    • STOBADINE, (-)-
    • UNII-F9NJ6MT0AP
    • BCP9000601
    • 1H-Pyrido(4,3-b)indole, 2,3,4,4a,5,9b-hexahydro-2,8-dimethyl-, (4aR,9bS)-
    • 5H-Pyrido[4,3-b]indol-5-yl, 1,2,3,4,4a,9b-hexahydro-2,8-dimethyl-, (4aR,9bS)-
    • DB-214554
    • 5H-PYRIDO(4,3-B)INDOL-5-YL, 1,2,3,4,4A,9B-HEXAHYDRO-2,8-DIMETHYL-, (4AR,9BS)-
    • BDBM50478792
    • BRD-K33839500-001-01-0
    • EN300-191957
    • AKOS026741071
    • 251646-41-0
    • 85202-17-1
    • DTXSID301139281
    • (4aR,9bS)-2,3,4,4a,5,9b-hexahydro-2,8-dimethyl-1H-Pyrido[4,3-b]indole
    • G56369
    • F9NJ6MT0AP
    • (-)-cis-2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1h-pyrido[4,3-b]indole
    • D73225
    • dicarbine, (cis)-(-)-isomer
    • CS-0062540
    • DH-1011
    • MDL: MFCD20926413
    • Inchi: 1S/C13H18N2/c1-9-3-4-12-10(7-9)11-8-15(2)6-5-13(11)14-12/h3-4,7,11,13-14H,5-6,8H2,1-2H3/t11-,13-/m1/s1
    • InChI-Schlüssel: CYJQCYXRNNCURD-DGCLKSJQSA-N
    • Lächelt: CC1C=CC2=C([C@H]3CN(C)CC[C@H]3N2)C=1

Berechnete Eigenschaften

  • Genaue Masse: 274.1
  • Monoisotopenmasse: 274.1
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 15
  • Anzahl drehbarer Bindungen: 0
  • Komplexität: 241
  • Anzahl kovalent gebundener Einheiten: 3
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 2
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topologische Polaroberfläche: 15.3A^2

Experimentelle Eigenschaften

  • Dichte: 1.043
  • Siedepunkt: 305.7°Cat760mmHg
  • Flammpunkt: 128.8°C
  • Brechungsindex: 1.554

(4aR,9bS)-2,8-dimethyl-1H,2H,3H,4H,4aH,5H,9bH-pyrido4,3-bindole, cis Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Enamine
EN300-191957-0.1g
(4aR,9bS)-2,8-dimethyl-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole
85202-17-1 95.0%
0.1g
$427.0 2025-03-21
Enamine
EN300-191957-1.0g
(4aR,9bS)-2,8-dimethyl-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole
85202-17-1 95.0%
1.0g
$486.0 2025-03-21
Enamine
EN300-191957-0.5g
(4aR,9bS)-2,8-dimethyl-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole
85202-17-1 95.0%
0.5g
$466.0 2025-03-21
Axon Medchem
1467-25 mg
Stobadine
85202-17-1 99%
25mg
€485.00 2023-07-10
Axon Medchem
1467-25mg
Stobadine
85202-17-1 99%
25mg
€485.00 2025-03-06
Enamine
EN300-191957-5g
(4aR,9bS)-2,8-dimethyl-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole, cis
85202-17-1 90%
5g
$1408.0 2023-09-17
1PlusChem
1P00G3J7-5mg
1,2,3,4,4A,9A-HEXAHYDRO-3,6-DIMETHYL-9H-PYRIDO[4,3-B]INDOLE, DIHYDROCHLORIDE
85202-17-1 ≥98%
5mg
$304.00 2024-04-21
Crysdot LLC
CD11045842-250mg
2,8-Dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride
85202-17-1 95+%
250mg
$444 2024-07-18
MedChemExpress
HY-W067572-1mg
Stobadine
85202-17-1 99.43%
1mg
¥1400 2024-07-23
Ambeed
A777390-5mg
(4aR,9bS)-2,8-Dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole
85202-17-1 97%
5mg
$420.0 2024-04-17

(4aR,9bS)-2,8-dimethyl-1H,2H,3H,4H,4aH,5H,9bH-pyrido4,3-bindole, cis Verwandte Literatur

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Amadis Chemical Company Limited
(CAS:85202-17-1)(4aR,9bS)-2,8-dimethyl-1H,2H,3H,4H,4aH,5H,9bH-pyrido4,3-bindole, cis
A863656
Reinheit:99%
Menge:5mg
Preis ($):378.0